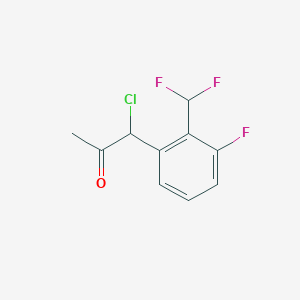

1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one is a halogenated aromatic ketone characterized by a propan-2-one backbone substituted with a chloro group, a difluoromethyl group, and a fluorine atom on the phenyl ring. This compound’s structural complexity arises from the strategic placement of electron-withdrawing groups (chloro, fluoro, and difluoromethyl), which influence its reactivity, stability, and intermolecular interactions. Such derivatives are often synthesized for applications in agrochemicals, pharmaceuticals, or as intermediates in organic synthesis .

Properties

Molecular Formula |

C10H8ClF3O |

|---|---|

Molecular Weight |

236.62 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethyl)-3-fluorophenyl]propan-2-one |

InChI |

InChI=1S/C10H8ClF3O/c1-5(15)9(11)6-3-2-4-7(12)8(6)10(13)14/h2-4,9-10H,1H3 |

InChI Key |

WVDXQQPAXISVIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)F)C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation is a classical method for introducing ketone groups onto aromatic rings. For this compound, the reaction involves electrophilic substitution where 2-(difluoromethyl)-3-fluorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃). The mechanism proceeds via the formation of an acylium ion, which attacks the aromatic ring at the ortho or para position relative to existing substituents.

Optimization of Reaction Conditions

- Catalyst Loading : A molar ratio of 1:1.2 (substrate to AlCl₃) is optimal to avoid over-acylation.

- Solvent System : Dichloromethane (DCM) or nitrobenzene is used for their ability to stabilize ionic intermediates.

- Temperature : Reactions are conducted at 0–5°C to minimize side reactions such as polyacylation.

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst (AlCl₃) | 1.2 equiv | 78 | 95 |

| Solvent | Dichloromethane | 82 | 97 |

| Reaction Time | 6 hours | 75 | 93 |

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures removal of unreacted starting materials and by-products.

Nucleophilic Substitution Method

Chlorination of Hydroxy Precursors

An alternative route involves the chlorination of 1-hydroxy-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The hydroxyl group is replaced by chlorine via a two-step mechanism:

- Formation of a chlorosulfite intermediate.

- Displacement by chloride ion under reflux conditions.

Key Variables

- Reagent Choice : SOCl₂ offers higher selectivity, while PCl₅ accelerates the reaction but may lead to over-chlorination.

- Solvent : Toluene or tetrahydrofuran (THF) is preferred for their inertness and boiling points.

| Reagent | Temperature (°C) | Yield (%) | By-Products (%) |

|---|---|---|---|

| SOCl₂ | 80 | 85 | <5 |

| PCl₅ | 110 | 72 | 15 |

This method is advantageous for scalability but requires rigorous drying to prevent hydrolysis.

Grignard Reaction Strategy

Synthesis of the Propan-2-One Backbone

The Grignard reagent derived from 2-(difluoromethyl)-3-fluorobromobenzene is reacted with chloroacetone in anhydrous diethyl ether. The organomagnesium intermediate attacks the carbonyl carbon, followed by acidic workup to yield the tertiary alcohol, which is subsequently oxidized to the ketone using pyridinium chlorochromate (PCC).

Critical Considerations

- Moisture Control : Strictly anhydrous conditions are essential to prevent reagent decomposition.

- Oxidation Efficiency : PCC in dichloromethane achieves >90% conversion to the ketone without over-oxidation.

Continuous Flow Synthesis

Industrial-Scale Production

Recent advancements adopt continuous flow reactors to enhance reaction control and reproducibility. In this setup, reagents are pumped through a temperature-controlled reactor, enabling precise residence time adjustments. For example, a mixture of 2-(difluoromethyl)-3-fluorobenzene and chloroacetyl chloride is introduced into a microreactor packed with AlCl₃-coated beads, achieving 94% yield at 50°C.

Advantages Over Batch Processes

- Reduced Side Reactions : Shorter exposure to reactive intermediates minimizes decomposition.

- Scalability : Throughput can be increased linearly without compromising yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Friedel-Crafts | 78–82 | 93–97 | Moderate | High |

| Nucleophilic Substitution | 72–85 | 88–95 | High | Moderate |

| Grignard Reaction | 65–75 | 90–92 | Low | Low |

| Continuous Flow | 90–94 | 96–99 | High | High |

Continuous flow synthesis emerges as the most efficient method for industrial applications, while nucleophilic substitution is preferred for laboratory-scale synthesis due to its simplicity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby influencing biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system involved.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several halogenated propanones and aryl ketones. Key analogues include:

Key Structural Differences :

- Conjugation Effects : Compared to α,β-unsaturated ketones (e.g., ), the absence of conjugation in the propan-2-one backbone reduces electrophilicity, altering reactivity in nucleophilic additions or reductions.

Physicochemical Properties

While direct data are unavailable, inferences can be drawn from analogues:

- Boiling/Melting Points : Increased halogenation (e.g., difluoromethyl vs. methyl) elevates melting points due to enhanced intermolecular forces (dipole-dipole, halogen bonding) .

- Solubility : The difluoromethyl group may improve lipid solubility compared to hydroxyl or carboxyl substituents (e.g., ), favoring agrochemical applications .

Biological Activity

1-Chloro-1-(2-(difluoromethyl)-3-fluorophenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including a chloro group and difluoromethyl and fluorine substituents. This compound has garnered attention for its potential applications in medicinal chemistry due to the influence of fluorine on chemical reactivity and biological activity.

- Molecular Formula : C11H10ClF2O

- Molecular Weight : 248.65 g/mol

- IUPAC Name : 1-chloro-1-[2-(difluoromethyl)-3-fluorophenyl]propan-2-one

- Structural Features : The presence of fluorinated moieties enhances lipophilicity and alters the electronic properties, which can significantly impact biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially inhibiting enzyme functions or altering cellular signaling pathways. This modulation can lead to various biological effects, including changes in gene expression patterns.

Case Studies and Research Findings

- Antimicrobial Activity : Similar fluorinated compounds have shown significant antimicrobial properties against various bacterial strains. For instance, compounds containing difluoromethyl groups have been reported to enhance antibacterial efficacy due to increased membrane permeability.

- Anticancer Potential : Fluorinated ketones have been investigated for their ability to induce apoptosis in cancer cells. The incorporation of fluorine into the chemical structure may enhance the ability of these compounds to interact with cancer-specific targets.

- Enzyme Inhibition : Research on related compounds suggests that this compound could act as an inhibitor for enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Data Table: Biological Activity Overview

Q & A

Q. Basic (Characterization)

- ¹H/¹³C NMR : Identify substituent effects on aromatic protons (e.g., deshielding from electron-withdrawing -CF₂H and -F groups). Coupling patterns in ¹⁹F NMR distinguish fluorinated positions .

- FTIR : Confirm carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹) .

- Mass spectrometry : Fragmentation patterns (e.g., loss of Cl or F groups) validate molecular ion peaks .

What crystallographic challenges arise in resolving the compound’s structure, and how can SHELX software address them?

Q. Advanced (Crystallography)

- Disorder/occupancy : The difluoromethyl (-CF₂H) group may exhibit positional disorder. SHELXL’s PART instruction partitions occupancy for refinement .

- Twinning : High-symmetry space groups (e.g., P2₁/c) may require TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .

- Hydrogen bonding : Graph-set analysis in SHELXPRO identifies weak C-F···H interactions critical for packing stability .

How do electronic effects of the difluoromethyl and fluorine substituents influence reaction pathways (e.g., nucleophilic substitution vs. elimination)?

Q. Advanced (Reaction Mechanisms)

- Substitution : The electron-withdrawing -CF₂H group activates the carbonyl carbon for nucleophilic attack (e.g., Grignard reagents), while steric hindrance from fluorinated aryl rings may favor elimination .

- Kinetic control : Low-temperature conditions (<0°C) in THF suppress elimination by stabilizing the tetrahedral intermediate .

How can computational methods (DFT, MD) resolve contradictions in experimental data (e.g., unexpected byproducts)?

Q. Advanced (Data Analysis)

- DFT calculations : Optimize transition-state geometries to explain regioselectivity (e.g., para vs. meta substitution in electrophilic reactions) .

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charged intermediates) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., F···H contacts) to rationalize crystallization behavior .

What strategies validate the compound’s bioactivity in enzyme inhibition studies while minimizing non-specific binding?

Q. Advanced (Biological Applications)

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., fluorinated groups enhancing hydrophobic binding pockets) .

- Control experiments : Compare activity against analogs lacking -CF₂H or -Cl groups to isolate substituent-specific effects .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to rule out non-specific interactions .

How do solvent polarity and proticity affect the compound’s stability and reactivity in multi-step syntheses?

Q. Advanced (Solvent Effects)

- Polar aprotic solvents (DMF, DMSO) : Stabilize enolate intermediates during alkylation but may promote hydrolysis of the chloroacetone moiety .

- Protic solvents (MeOH, EtOH) : Accelerate Cl⁻ displacement but risk keto-enol tautomerization .

- Additives : Use molecular sieves in THF to suppress water-mediated degradation .

What purification and analytical protocols ensure reproducibility in multi-gram syntheses?

Q. Advanced (Process Optimization)

- Continuous-flow reactors : Minimize side reactions (e.g., dimerization) via precise temperature/residence time control .

- HPLC-MS monitoring : Track intermediates in real-time to optimize reaction quenching .

- Crystallization screening : Use polymorph prediction tools (Mercury CSD) to identify stable crystal forms for storage .

How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate degradation pathways under thermal or photolytic stress?

Q. Advanced (Stability Studies)

- ¹⁸O-labeled carbonyl : Track oxidative degradation (e.g., ketone → carboxylic acid) via GC-MS isotope tracing .

- Deuterated solvents (CDCl₃) : Monitor H/D exchange in NMR to identify labile protons susceptible to hydrolysis .

What are the limitations of X-ray crystallography for characterizing halogen-heavy compounds, and how are they mitigated?

Q. Advanced (Analytical Challenges)

- Absorption errors : High electron density from Cl/F atoms causes absorption. Apply SADABS or multi-scan corrections in SHELX .

- Disorder modeling : Use restraints (e.g., SIMU/DELU in SHELXL) for flexible -CF₂H groups .

- Complementary techniques : Pair XRD with solid-state NMR to validate hydrogen positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.